(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound (E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule featuring a triazolothiadiazole core with a 2-methylfuran substituent at position 3 and a 4-methylstyryl group at position 5. This compound belongs to a broader class of triazolothiadiazoles known for diverse pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)7-8-15-20-21-16(18-19-17(21)23-15)14-9-10-22-12(14)2/h3-10H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNYPHGXDCHJSF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazoles and thiadiazoles, which are known for their diverse biological activities. The molecular formula is , and its structure includes a furan moiety and a styryl group that contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
Several studies have reported the anticancer properties of triazole derivatives. For instance:
- Cell Line Studies : In vitro studies using human cancer cell lines showed that (E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induced apoptosis in cancer cells through the activation of caspase pathways.
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been documented in various models. (E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in reducing inflammatory markers in animal models of arthritis. The proposed mechanism includes the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Data Summary
The following table summarizes key findings from studies on the biological activity of (E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis | Activation of caspase pathways |
| Anti-inflammatory | Reduction in inflammatory markers | Inhibition of cytokine production |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed significant improvement when treated with a formulation containing this compound.
- Case Study 2 : In a preclinical model of cancer, administration led to a marked reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Electronic and Physicochemical Properties
Substituents critically influence electronic properties:
Methoxy groups (e.g., 20a–d) enhance solubility, whereas the methyl group in the target balances lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
